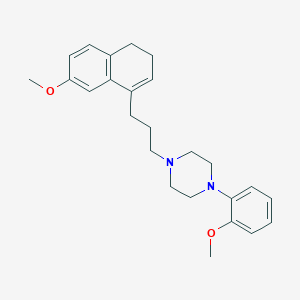
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine, also known as DPAT, is a synthetic compound that belongs to the class of piperazine derivatives. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. DPAT has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
作用机制
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine leads to an increase in the release of serotonin in the brain, which in turn leads to the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety.
生化和生理效应
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine is a well-characterized compound that has been extensively studied in animal models. It has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor bioavailability, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine. One area of research is the development of new compounds that have improved pharmacokinetic properties and greater selectivity for the 5-HT1A receptor. Another area of research is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric and neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine and related compounds in humans.
合成方法
The synthesis of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine involves several steps, starting with the reaction of 2-methoxyphenylacetonitrile with 1,2-dihydronaphthalene to form 1-(2-methoxyphenyl)-2,3-dihydronaphthalene. This compound is then reacted with n-propylmagnesium bromide to form 1-(2-methoxyphenyl)-3-(n-propyl)-2,3-dihydronaphthalene. Finally, the piperazine ring is introduced by reacting the previous compound with piperazine in the presence of a catalyst.
科学研究应用
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction and alcoholism.
属性
CAS 编号 |
153526-61-5 |
|---|---|
产品名称 |
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine |
分子式 |
C25H32N2O2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
1-[3-(7-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-22-13-12-21-8-5-7-20(23(21)19-22)9-6-14-26-15-17-27(18-16-26)24-10-3-4-11-25(24)29-2/h3-4,7,10-13,19H,5-6,8-9,14-18H2,1-2H3 |
InChI 键 |
MXEYHCIDRRWILS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
规范 SMILES |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
其他 CAS 编号 |
153526-61-5 |
同义词 |
4-(3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine DMNPPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



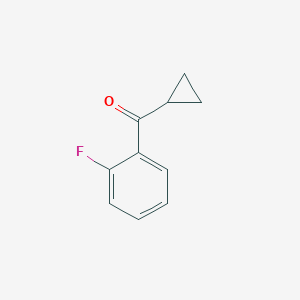
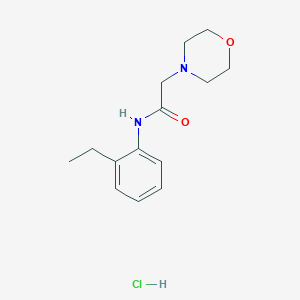
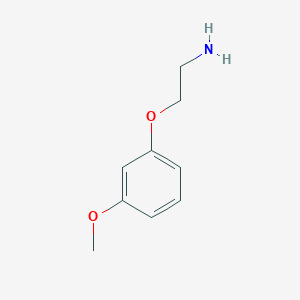
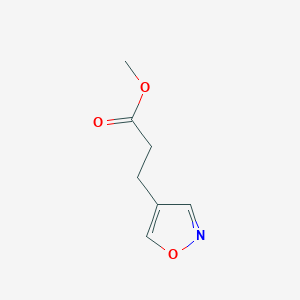
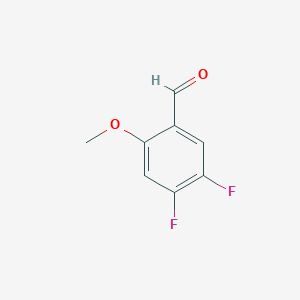
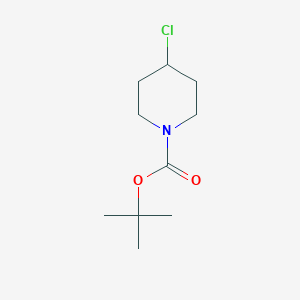
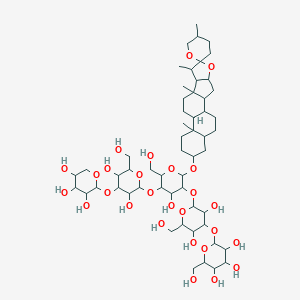

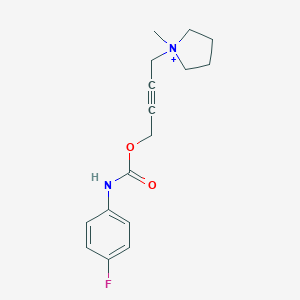
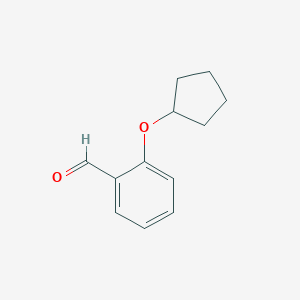
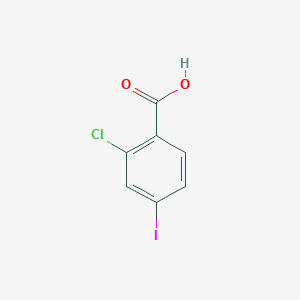
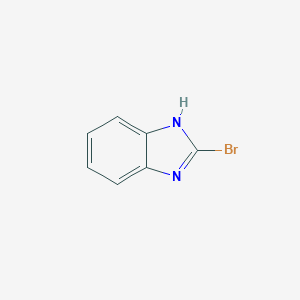
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
